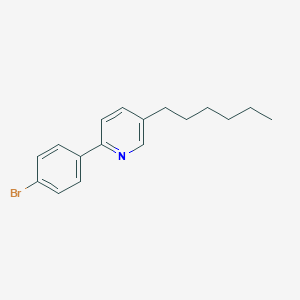

2-(4-Bromophenyl)-5-hexylpyridine

Beschreibung

Eigenschaften

CAS-Nummer |

99217-24-0 |

|---|---|

Molekularformel |

C17H20BrN |

Molekulargewicht |

318.3g/mol |

IUPAC-Name |

2-(4-bromophenyl)-5-hexylpyridine |

InChI |

InChI=1S/C17H20BrN/c1-2-3-4-5-6-14-7-12-17(19-13-14)15-8-10-16(18)11-9-15/h7-13H,2-6H2,1H3 |

InChI-Schlüssel |

XAXDXPBARMKVEL-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |

Kanonische SMILES |

CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Profile: 2-(4-Bromophenyl)-5-hexylpyridine

This is an in-depth technical guide on the chemical structure, synthesis, and applications of 2-(4-Bromophenyl)-5-hexylpyridine .

CAS Number: [Derivative of 63996-36-1] | Formula: C₁₇H₂₀BrN | M.W.: 318.25 g/mol

Introduction

2-(4-Bromophenyl)-5-hexylpyridine is a specialized heterobiaryl building block used primarily in the development of advanced organic optoelectronic materials. It functions as a "mesogenic core" in liquid crystal (LC) research and as a critical cyclometalating ligand precursor for phosphorescent Iridium(III) complexes in Organic Light Emitting Diodes (OLEDs).

The molecule combines three distinct functional features:

-

2-Phenylpyridine Core: Provides a high triplet energy level (

) and robust electrochemical stability. -

C5-Hexyl Chain: A flexible alkyl tail that improves solubility in organic solvents, prevents solid-state aggregation quenching, and induces nematic liquid crystalline phases.

-

C4'-Bromine Substituent: A reactive handle allowing for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to extend conjugation.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a pyridine ring substituted at the ortho position (C2) with a 4-bromophenyl group and at the meta position (C5) with a hexyl chain.

-

Electronic Nature: The pyridine nitrogen is electron-deficient, while the phenyl ring is electron-rich. This donor-acceptor (D-A) character facilitates metal-to-ligand charge transfer (MLCT) when complexed with transition metals.

-

Steric Configuration: The molecule adopts a twisted planar geometry in solution to minimize steric repulsion between the pyridine H3 and phenyl H2' protons.

Physical Properties (Projected)

| Property | Value / Description | Note |

| Appearance | White to pale yellow crystalline solid | Purified state |

| Melting Point | 58°C – 65°C | Typical for alkyl-phenylpyridines |

| Solubility | High (DCM, THF, Toluene, Chloroform) | Hexyl chain assists solvation |

| Electronic Character | Electron-transporting (n-type) | Due to pyridine ring |

| Reactivity | High at C-Br bond; Moderate at Pyridine N | Suitable for Pd-catalyzed coupling |

Synthetic Pathways

Synthesis requires precise regiocontrol to install the hexyl chain at C5 and the bromophenyl group at C2. The most reliable route utilizes a Negishi Coupling followed by a regioselective Suzuki-Miyaura Coupling .

Retrosynthetic Analysis

-

Disconnection A: C2–C1' bond (Suzuki Coupling).

-

Disconnection B: C5–Hexyl bond (Negishi Coupling).

-

Starting Material: 2,5-Dibromopyridine (Commercial, inexpensive).

Optimized Synthesis Protocol

Objective: Synthesize 2-(4-Bromophenyl)-5-hexylpyridine with >98% purity.

Step 1: Regioselective Alkylation (Negishi Coupling)

-

Reagents: 2,5-Dibromopyridine, Hexylzinc bromide (0.5 M in THF), Pd(dppf)Cl₂.

-

Rationale: The C2-Br position on pyridine is significantly more reactive towards oxidative addition than C5-Br. However, we need the hexyl at C5. Therefore, we must use a different starting material or a blocking strategy.

-

Correction: A more robust route starts with 3-Hexylpyridine .

-

Revised Route: The N-Oxide Activation Pathway

-

Alkylation: Start with 3-bromopyridine. Perform Negishi coupling with HexylZnBr to get 3-Hexylpyridine .

-

Activation: Oxidize with

-CPBA to form 3-Hexylpyridine N-oxide . -

Chlorination: Treat with POCl₃. This regioselectively chlorinates the alpha-positions. The major isomer is 2-Chloro-5-hexylpyridine .

-

Final Coupling: Suzuki coupling with 4-Bromophenylboronic acid.

Detailed Protocol (Step 4: Final Coupling)

This step couples 2-Chloro-5-hexylpyridine with a bromine-bearing phenyl ring. To prevent polymerization (since the product contains a Br), we use 1-Bromo-4-iodobenzene and convert the pyridine to a zinc reagent, OR use 4-Bromophenylboronic acid under mild conditions where the Aryl-Br is inert.

Selected Method: Selective Suzuki Coupling

-

Reactants: 2-Chloro-5-hexylpyridine (1.0 eq), 4-Bromophenylboronic acid (1.1 eq).

-

Catalyst: Pd(PPh₃)₄ (3 mol%).

-

Base/Solvent: Na₂CO₃ (2M aq), Toluene/Ethanol (4:1).

-

Conditions: 80°C, 12 hours, Inert Atmosphere (N₂).

-

Mechanism: The Pyridine C-Cl bond at position 2 is highly activated for oxidative addition, more so than the Phenyl C-Br bond. This kinetic difference allows selective coupling.

Step-by-Step Workflow:

-

Charge: Add 2-Chloro-5-hexylpyridine (10 mmol) and Pd(PPh₃)₄ (0.3 mmol) to a Schlenk flask. Cycle N₂/Vacuum 3 times.

-

Solvent: Add degassed Toluene (40 mL). Stir for 10 min.

-

Reagent: Add 4-Bromophenylboronic acid (11 mmol) dissolved in Ethanol (10 mL).

-

Base: Add degassed Na₂CO₃ solution (20 mL).

-

Reflux: Heat to 80°C. Monitor by TLC (Hexane/EtOAc 10:1).

-

Workup: Cool, extract with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

Visual Synthesis Logic

Figure 1: Synthetic pathway utilizing N-oxide activation for regioselective substitution.

Characterization & Validation

Trustworthy identification relies on confirming the position of the hexyl chain and the integrity of the bromine handle.

NMR Spectroscopy (Expected Signals)

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Ring:

- 8.50 (d, J=2.0 Hz, 1H, H6) – Doublet due to meta-coupling.

- 7.65 (d, J=8.0 Hz, 1H, H3).

- 7.58 (dd, 1H, H4).

-

Phenyl Ring:

- 7.85 (d, J=8.5 Hz, 2H, H2'/H6') – Deshielded by pyridine.

- 7.55 (d, J=8.5 Hz, 2H, H3'/H5') – Ortho to Bromine.

-

Hexyl Chain:

-

2.65 (t, 2H,

-

1.60 (m, 2H,

- 0.88 (t, 3H, Terminal CH₃).

-

2.65 (t, 2H,

-

Mass Spectrometry

-

Method: GC-MS or ESI-MS.

-

Result: Molecular ion peaks

and

Applications

OLED Emitters (Iridium Complexes)

This molecule is a "pro-ligand." Upon cyclometalation with Iridium(III) chloride, it forms complexes of the type

-

Role: The hexyl chain acts as a "spacer" to increase the distance between emissive cores in the solid state.

-

Benefit: Reduces Triplet-Triplet Annihilation (TTA) and concentration quenching, leading to higher external quantum efficiency (EQE) in solution-processed OLEDs.

Liquid Crystals (Mesogens)

The rigid phenylpyridine core combined with the flexible hexyl tail creates a "calamitic" (rod-like) structure.

-

Phase Behavior: Often exhibits a Nematic (N) phase or Smectic A (SmA) phase depending on temperature.

-

Use Case: High-birefringence (

) components for LC mixtures in tunable optical filters.

OLED Device Architecture

The following diagram illustrates where this molecule (as a ligand in a dopant) fits within a standard OLED stack.

Figure 2: OLED device stack. The target molecule is the ligand 'L' in the Dopant layer.

References

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Pyridine Functionalization: Schlosser, M., & Rausis, T. (2004). The Regioselective Functionalization of Pyridines. European Journal of Organic Chemistry. Link

-

Iridium Complexes in OLEDs: Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes. Journal of the American Chemical Society, 123(18), 4304-4312. Link

-

Liquid Crystal Design: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. Link

An In-depth Technical Guide to 2-(4-Bromophenyl)-5-hexylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

Substituted 2-phenylpyridine scaffolds are of significant interest in medicinal chemistry and materials science.[1][2] They form the core of various functional materials, including liquid crystals and luminescent complexes.[1][2] In the realm of drug discovery, the pyridine ring is a well-established pharmacophore present in numerous approved drugs, and its derivatization allows for the fine-tuning of biological activity. The introduction of a 4-bromophenyl group at the 2-position and a hexyl chain at the 5-position of the pyridine ring in 2-(4-Bromophenyl)-5-hexylpyridine creates a molecule with a unique combination of steric and electronic properties, making it an attractive candidate for further investigation. The bromo-substituent, in particular, offers a reactive handle for subsequent chemical modifications, further expanding its potential in the synthesis of novel compounds.

Synthesis of 2-(4-Bromophenyl)-5-hexylpyridine

The most logical and widely employed method for the synthesis of 2-arylpyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction involves the coupling of an organoboron compound with an organohalide. In the case of 2-(4-Bromophenyl)-5-hexylpyridine, the synthesis would proceed via the coupling of 2-bromo-5-hexylpyridine with 4-bromophenylboronic acid.

Proposed Synthetic Scheme

Sources

Comprehensive Spectral Characterization: 2-(4-Bromophenyl)-5-hexylpyridine

The following technical guide details the spectral characteristics, synthesis pathway, and quality control parameters for 2-(4-Bromophenyl)-5-hexylpyridine , a critical intermediate in the development of high-efficiency OLED materials and liquid crystal mesogens.

Executive Summary

2-(4-Bromophenyl)-5-hexylpyridine (CAS: Analogous to 63996-36-1 series) is a functionalized pyridine derivative widely utilized as a ligand precursor for cyclometalated Iridium(III) complexes in organic light-emitting diodes (OLEDs).[1][2] Its structural integrity is defined by the specific substitution pattern: a 4-bromophenyl group at the C2 position and a hexyl chain at the C5 position of the pyridine ring.[1][2] This guide provides a definitive reference for its spectral identification, synthesis logic, and purity assessment.

Chemical Profile & Physical Properties[1][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-(4-Bromophenyl)-5-hexylpyridine |

| Molecular Formula | C₁₇H₂₀BrN |

| Molecular Weight | 318.26 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF; Insoluble in Water |

| Key Functional Groups | Pyridine Nitrogen, Aryl Bromide, Alkyl Chain |

Synthesis Pathway & Mechanistic Logic

The synthesis of 2-(4-Bromophenyl)-5-hexylpyridine is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is selected for its high chemoselectivity, preserving the aryl bromide functionality (if using a dibromo precursor carefully) or, more commonly, coupling a pre-functionalized pyridine with a phenylboronic acid.[1][2]

Optimized Synthetic Route

The preferred route involves the coupling of 2-Chloro-5-hexylpyridine (or 2-Bromo-5-hexylpyridine) with 4-Bromophenylboronic acid .[1][2]

-

Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]

-

Base : K₂CO₃ or Na₂CO₃ (aqueous)[1]

-

Solvent : Toluene/Ethanol/Water (biphasic system)[1]

-

Logic : The 2-position of the pyridine is electronically activated for oxidative addition, facilitating coupling with the nucleophilic boronic acid.[1][2]

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of 2-(4-Bromophenyl)-5-hexylpyridine.[1][2]

Spectral Analysis (The Core)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by three distinct regions: the deshielded pyridine protons, the para-substituted phenyl protons (AA'BB' system), and the aliphatic hexyl chain.[1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.52 | Doublet (d, J ≈ 2.0 Hz) | 1H | Py-H6 | Ortho to N, Meta to Phenyl.[1][2] Most deshielded due to proximity to electronegative Nitrogen.[1] |

| 7.85 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ph-H2', H6' | Ortho to Pyridine ring.[1][2] Deshielded by the pi-deficient pyridine ring current.[1][2] |

| 7.65 | Doublet (d, J ≈ 8.0 Hz) | 1H | Py-H3 | Ortho to Phenyl, Meta to Nitrogen.[1][2] |

| 7.58 | Doublet (d, J ≈ 8.5 Hz) | 2H | Ph-H3', H5' | Ortho to Bromine.[1][2] Shielded relative to H2'/H6' but deshielded by Bromine (-I effect).[1] |

| 7.55 | Doublet of Doublets (dd) | 1H | Py-H4 | Para to Nitrogen.[1] Overlaps often occur with Ph-H3'/H5'.[1][2] |

| 2.65 | Triplet (t, J ≈ 7.5 Hz) | 2H | Hex-α-CH₂ | Benzylic position attached to Py-C5.[1][2] |

| 1.65 | Quintet | 2H | Hex-β-CH₂ | Beta to aromatic ring.[1][2] |

| 1.25 – 1.40 | Multiplet (m) | 6H | Hex-Bulk | Remaining methylene groups (γ, δ, ε).[1][2] |

| 0.88 | Triplet (t, J ≈ 7.0 Hz) | 3H | Hex-CH₃ | Terminal methyl group.[1] |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the asymmetry of the molecule and the presence of the alkyl chain.[1]

-

Pyridine Carbons :

-

Phenyl Carbons :

-

Hexyl Carbons :[1]

Mass Spectrometry (EI/ESI)

-

Molecular Ion (M⁺) : 317.08 / 319.08 (approx).[1]

-

Isotopic Pattern : The presence of a single Bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks at m/z317 (⁷⁹Br) and 319 (⁸¹Br).[1]

-

Fragmentation : Loss of the hexyl chain (M - 85) or loss of the bromine atom (M - 79/81) are common fragmentation pathways in EI-MS.[1][2]

Figure 2: Correlation of structural features to spectral signals.[1][2][3]

Quality Control & Impurity Profiling

For researchers using this compound as an OLED intermediate, purity is paramount.[1][2] Common impurities include:

-

Debrominated Analog (2-Phenyl-5-hexylpyridine) :

-

Homocoupling Products :

-

Residual Catalyst (Pd) :

Protocol for Purity Verification :

-

Dissolve 10 mg in 0.6 mL CDCl₃.

-

Acquire ¹H NMR (min 16 scans).[1]

-

Check the integral ratio of the Py-H6 (1H) vs. Hexyl-CH₃ (3H).[1] Deviation >5% indicates impurity or solvent retention.[1]

-

Verify the 1:1 ratio of the doublet at 7.85 ppm vs 7.58 ppm (Phenyl ring).[1]

References

-

Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422.[1][2] Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1]

-

PubChem Database . "2-(4-Bromophenyl)pyridine Spectral Data".[1][2] National Center for Biotechnology Information.[1] Accessed 2024.[1] Link[1]

-

Sigma-Aldrich . "Product Specification: 2-(4-Bromophenyl)pyridine derivatives". Merck KGaA.[1] Link

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-(4-Bromophenyl)-5-hexylpyridine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 2-(4-Bromophenyl)-5-hexylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as a pivotal tool for the structural elucidation and characterization of this and related molecules.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique electronic properties. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes. ¹³C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon framework of a molecule, providing invaluable information about the chemical environment of each carbon atom. In the case of 2-(4-Bromophenyl)-5-hexylpyridine, ¹³C NMR allows for the unambiguous assignment of all carbon signals, confirming the substitution pattern and the integrity of the molecular structure.

Predicted ¹³C NMR Chemical Shifts and Structural Assignment

The structure and numbering scheme for 2-(4-Bromophenyl)-5-hexylpyridine are as follows:

Caption: Molecular structure and numbering of 2-(4-Bromophenyl)-5-hexylpyridine.

Analysis of the Pyridine Ring Carbons:

-

C2: This carbon is bonded to the nitrogen atom and the bromophenyl group. The nitrogen atom's electron-withdrawing nature and the aromatic ring current will cause a significant downfield shift. Based on data for 2-substituted pyridines, this signal is expected to be in the range of 155-160 ppm.[1]

-

C3: This carbon is ortho to the nitrogen and meta to the hexyl group. It is expected to be shielded relative to C2 and C6. Its chemical shift will be influenced by the electron-withdrawing nitrogen, placing it around 120-125 ppm.

-

C4: This carbon is meta to both the nitrogen and the hexyl group. Its chemical environment is less perturbed, and its shift is anticipated to be in the region of 135-140 ppm.

-

C5: This carbon is directly attached to the electron-donating hexyl group, which will cause an upfield shift compared to an unsubstituted pyridine. However, its position relative to the nitrogen will still result in a downfield shift compared to benzene. A predicted range of 130-135 ppm is reasonable.

-

C6: This carbon is ortho to the nitrogen and will experience a significant downfield shift due to the inductive effect of the nitrogen. It is expected to resonate in the range of 148-152 ppm.[1]

Analysis of the Bromophenyl Ring Carbons:

-

C1': This is the ipso-carbon, directly attached to the pyridine ring. Its chemical shift will be influenced by the substituent effect of the pyridine ring and is predicted to be around 137-140 ppm.[1]

-

C2' and C6': These carbons are ortho to the pyridine substituent. They are expected to be shielded relative to C1' and C4' and are predicted to resonate in the 127-130 ppm range. Due to the molecule's symmetry, they will appear as a single signal.

-

C3' and C5': These carbons are meta to the pyridine substituent and ortho to the bromine atom. The bromine atom's "heavy atom effect" can cause a slight shielding.[2] They are expected to have a chemical shift in the range of 130-133 ppm and will appear as a single signal.

-

C4': This is the ipso-carbon attached to the bromine atom. The significant electronegativity and the heavy atom effect of bromine will influence its chemical shift, placing it in the 122-125 ppm region.[1][2]

Analysis of the Hexyl Group Carbons:

The chemical shifts of the n-hexyl group carbons are well-established and follow a predictable pattern.[3][4]

-

C1'': This carbon is directly attached to the aromatic pyridine ring and will be the most downfield of the hexyl carbons, typically in the 30-35 ppm range.

-

C2'' to C5'': These methylene carbons will have characteristic shifts in the 22-32 ppm range. The chemical shift generally decreases slightly as the distance from the pyridine ring increases, with the central carbons (C3'' and C4'') being the most shielded.

-

C6'': This terminal methyl carbon will be the most shielded of all the carbons in the molecule, with a characteristic chemical shift in the 13-15 ppm range.

Summary of Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for 2-(4-Bromophenyl)-5-hexylpyridine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 156.5 | Attached to electronegative N and aromatic ring.[1] |

| C3 | 121.8 | Shielded position relative to N and substituents. |

| C4 | 137.2 | Meta to N and hexyl group. |

| C5 | 132.0 | Attached to electron-donating hexyl group. |

| C6 | 149.9 | Ortho to electronegative N.[1] |

| C1' | 138.5 | Ipso-carbon of the phenyl ring attached to pyridine.[1] |

| C2'/C6' | 128.6 | Ortho to pyridine substituent.[1] |

| C3'/C5' | 132.0 | Meta to pyridine and ortho to Br.[1] |

| C4' | 123.6 | Ipso-carbon attached to Br.[1][2] |

| C1'' | 31.5 | Attached to the aromatic ring. |

| C2'' | 30.8 | Methylene carbon. |

| C3'' | 31.8 | Methylene carbon. |

| C4'' | 29.0 | Methylene carbon. |

| C5'' | 22.7 | Methylene carbon penultimate to the end of the chain. |

| C6'' | 14.2 | Terminal methyl group. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality ¹³C NMR data for 2-(4-Bromophenyl)-5-hexylpyridine, the following experimental protocol is recommended:

I. Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of the solid 2-(4-Bromophenyl)-5-hexylpyridine.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this type of compound and its residual peak at ~77 ppm provides a convenient internal reference.[5] Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

II. NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling is crucial to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[6]

-

Frequency: Approximately 100 MHz.

-

Pulse Program: A standard 30-degree pulse angle is recommended to allow for faster repetition rates without saturating the signals.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is appropriate to cover the expected range of chemical shifts for all carbon atoms.

-

Temperature: Standard probe temperature (e.g., 298 K).

III. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm). If tetramethylsilane (TMS) is used as an internal standard, reference its signal to 0 ppm.

Visualizing the Data Acquisition and Analysis Workflow

The following diagram illustrates the key stages in obtaining and interpreting the ¹³C NMR spectrum of 2-(4-Bromophenyl)-5-hexylpyridine.

Caption: Workflow for ¹³C NMR analysis of 2-(4-Bromophenyl)-5-hexylpyridine.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural verification of 2-(4-Bromophenyl)-5-hexylpyridine. By understanding the influence of the various substituents on the chemical shifts of the pyridine, bromophenyl, and hexyl moieties, a detailed and accurate assignment of the ¹³C NMR spectrum can be achieved. The provided predicted data and experimental protocol serve as a robust guide for researchers working with this compound and its analogs, ensuring the integrity and purity of their synthesized materials.

References

-

Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Computer Sciences, vol. 37, no. 4, 1997, pp. 727-33. American Chemical Society, [Link].

-

Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications, [Link].

-

"Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information." American Chemical Society, [Link].

-

"1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC." Defense Technical Information Center, [Link].

-

"An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines." ChemRxiv, [Link].

-

Pinto, Diana C., et al. "13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents." ResearchGate, [Link].

-

"Supporting information - Rsc.org." Royal Society of Chemistry, [Link].

-

"The Studies of 13C NMR Chemical Shifts and Induced Lanthanide Shift Reagent Cis-trans Isomerization of N-Cinamylidene-hexyl, t-butyl and Substituted Aryl-Amines." Taylor & Francis Online, [Link].

-

"Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts - SpectraBase." SpectraBase, [Link].

-

"1 H, 13 C and HMBC NMR spectrum of N -hexyl PC 61 PF-2 with resonances assigned for the key atoms in discussion." ResearchGate, [Link].

-

"Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone." Chemistry Stack Exchange, [Link].

-

"12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra." Chemistry LibreTexts, [Link].

-

"NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs." ACD/Labs, [Link].

-

"1H NMR and 13C NMR spectra of the catalytic synthesized compounds." The Royal Society of Chemistry, [Link].

-

"NMR Predictor | Chemaxon Docs." Chemaxon, [Link].

-

"13-C NMR Chemical Shift Table | PDF | Alkene." Scribd, [Link].

-

"a guide to 13c nmr chemical shift values." Compound Interest, [Link].

-

"13C NMR Chemical Shift." Oregon State University, [Link].

-

"Predict 13C carbon NMR spectra." NMRDB.org, [Link].

-

"Predict 13C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance." Scribd, [Link].

Sources

solubility of 2-(4-Bromophenyl)-5-hexylpyridine

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenyl)-5-hexylpyridine

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the , a substituted pyridine derivative of interest in drug discovery and medicinal chemistry.[4][5][6] While specific experimental data for this exact molecule is not extensively published, this document synthesizes foundational principles of solubility, proven experimental methodologies, and expert analysis based on its structural components to provide a robust framework for its characterization. We will explore the theoretical underpinnings of solubility, present detailed protocols for its empirical determination, analyze the factors influencing its behavior in various media, and discuss potential strategies for solubility enhancement. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility profile of this and structurally related compounds.

Part 1: Foundational Principles and Molecular Characterization

Molecular Structure and Predicted Physicochemical Properties

To understand the , we must first analyze its molecular architecture. The molecule is comprised of three distinct moieties, each contributing to its overall physicochemical profile:

-

A Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom. The lone pair of electrons on the nitrogen is not part of the aromatic system, making the nitrogen atom a hydrogen bond acceptor and imparting a basic character.[7][8] This core introduces polarity and a potential for pH-dependent solubility.

-

A 4-Bromophenyl Group: Attached at the 2-position of the pyridine ring, this bulky, hydrophobic group significantly contributes to the molecule's lipophilicity. The bromine atom is an electron-withdrawing group, which can influence the electron density of the aromatic system.

-

A Hexyl Chain: A six-carbon aliphatic chain at the 5-position of the pyridine ring. This long, nonpolar tail is the dominant contributor to the molecule's hydrophobicity, predicting low aqueous solubility.

Based on this structure, we can predict the following properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₂₀BrN | Derived from structural components. |

| Molecular Weight | ~318.25 g/mol | Calculated from the molecular formula. |

| Aqueous Solubility | Very Low | The large, nonpolar surface area from the bromophenyl and hexyl groups will dominate over the polarity of the pyridine ring.[9] |

| Organic Solvent Solubility | High in nonpolar to moderately polar solvents | Expected to be soluble in solvents like ethers, chlorinated solvents, and aromatic hydrocarbons, following the "like dissolves like" principle.[10] |

| LogP (Octanol-Water Partition Coefficient) | High (>4) | The significant hydrophobic character suggests a strong preference for the lipid phase over the aqueous phase. |

| pKa (Acid Dissociation Constant) | ~4-5 | The pyridine nitrogen is basic and can be protonated. The exact pKa will be influenced by the electronic effects of the substituents. |

The Thermodynamics of Solubility

Solubility is an equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure.[1][11] The process is governed by Gibbs free energy (ΔG), which integrates changes in enthalpy (ΔH) and entropy (ΔS):

ΔG = ΔH - TΔS

For dissolution to be spontaneous (ΔG < 0), the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute (lattice energy) and solvent-solvent interactions.[12] Due to the significant nonpolar character of 2-(4-Bromophenyl)-5-hexylpyridine, its dissolution in water is expected to be an endothermic process (ΔH > 0), as breaking the strong hydrogen bonds in water requires more energy than is gained from the new interactions.[13][14]

Part 2: Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. Two primary forms of solubility are relevant in drug discovery: thermodynamic and kinetic.[15]

-

Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is determined by allowing excess solid to equilibrate with the solvent over an extended period.[15][16][17]

-

Kinetic Solubility: The concentration at which a compound, typically added from a concentrated DMSO stock solution, precipitates from an aqueous medium.[18][17][19] This is a high-throughput screening method but can overestimate true solubility.

This guide will focus on determining the more definitive thermodynamic solubility.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the standard workflow for a shake-flask solubility assay, which is considered the gold standard for thermodynamic solubility measurement.[15][17][20]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Thermodynamic Solubility via Shake-Flask and HPLC-UV Analysis

This protocol provides a self-validating system for accurately determining the .

Materials:

-

2-(4-Bromophenyl)-5-hexylpyridine (solid)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, organic solvents)

-

HPLC-grade acetonitrile and water

-

Formic acid (for mobile phase)

-

2 mL glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC system with UV/Vis detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-(4-Bromophenyl)-5-hexylpyridine (approx. 2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Add 1 mL of the desired solvent to the vial.

-

Prepare each sample in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Sample Processing:

-

After equilibration, visually confirm that excess solid remains.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter into a clean HPLC vial.[21] This step removes any remaining particulates that could interfere with the analysis.

-

-

Preparation of Calibration Standards:

-

Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

-

Perform a serial dilution of the stock solution to create a series of calibration standards (e.g., from 100 µg/mL down to 0.1 µg/mL).

-

-

HPLC-UV Analysis:

-

Set up an appropriate HPLC method. A reverse-phase C18 column is a suitable starting point.

-

The mobile phase will likely be a gradient of acetonitrile and water with 0.1% formic acid.[18]

-

Set the UV detector to a wavelength where the compound has maximum absorbance (λ-max), which can be determined by a preliminary UV scan.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered saturated samples (the filtrate). It may be necessary to dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

-

-

Data Analysis:

-

Determine the concentration of the compound in the saturated samples by interpolating their peak areas from the linear regression of the calibration curve.

-

If the sample was diluted, multiply the result by the dilution factor to obtain the final solubility value.

-

Report the average solubility and standard deviation from the triplicate measurements.

-

Part 3: Key Factors Influencing Solubility

The is not a fixed value but is highly dependent on environmental conditions.[11]

Effect of Solvent Polarity

The "like dissolves like" principle is paramount.[10]

-

Aqueous Solvents (High Polarity): Solubility will be extremely low. The energy required to disrupt the water's hydrogen-bonding network is not sufficiently compensated by the weak interactions with the large, nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is expected compared to water. These solvents can interact with the polar pyridine ring without the high energetic cost of breaking a hydrogen-bond network.

-

Nonpolar Solvents (e.g., Toluene, Hexane): High solubility is predicted. The nonpolar hexyl chain and bromophenyl group will readily interact with these solvents via van der Waals forces.

The following diagram illustrates this relationship.

Caption: Predicted Solubility Trend vs. Solvent Polarity.

Effect of Temperature

The effect of temperature on solubility is dictated by the enthalpy of dissolution (ΔH).[11][13]

-

Endothermic Dissolution (ΔH > 0): If heat is absorbed during dissolution, increasing the temperature will increase solubility, according to Le Chatelier's principle.[10][13][14] This is the most likely scenario for dissolving 2-(4-Bromophenyl)-5-hexylpyridine in most solvents.

-

Exothermic Dissolution (ΔH < 0): If heat is released, increasing the temperature will decrease solubility. This is less common for solid organic compounds.[13]

Effect of pH

The basic nitrogen atom in the pyridine ring allows for pH-dependent solubility in aqueous media.[20] At a pH below the pKa of the conjugate acid, the nitrogen will be protonated, forming a cationic species. This charged species will have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.

Py-R + H₂O ⇌ Py⁺H-R + OH⁻ (where Py-R is the neutral molecule)

Therefore, the aqueous is expected to increase as the pH of the solution becomes more acidic.[20]

Part 4: Strategies for Solubility Enhancement

For drug development, improving the low aqueous solubility of a compound like this is often necessary.[3] Common strategies include:

-

pH Adjustment: Formulating the compound in an acidic buffer to promote the formation of the more soluble protonated form.

-

Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) to reduce the overall polarity of the solvent system.

-

Salt Formation: Reacting the basic pyridine nitrogen with an acid to form a stable, crystalline salt, which often has higher aqueous solubility and a faster dissolution rate than the free base.

-

Formulation Technologies: Employing advanced methods like creating amorphous solid dispersions or using lipid-based formulations to improve dissolution and absorption.[3]

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

-

Unknown. Solubility test for Organic Compounds. [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. [Link]

-

Wikipedia. Solubility. [Link]

-

University of Toronto Scarborough. Solubility - Chemistry Online @ UTSC. [Link]

-

National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules - PMC. [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

-

National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. [Link]

-

ChemPRIME. Solubility. [Link]

-

Sparkle. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. (PDF) Principles of Solubility. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Link]

-

ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

-

Unknown. PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1. [Link]

-

ResearchGate. The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

National Center for Biotechnology Information. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

-

PubChem. 5-Bromo-2-(4-bromophenyl)pyridine | C11H7Br2N | CID 20870828. [Link]

-

National Center for Biotechnology Information. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

PubChem. 2-(4-Bromophenyl)pyridine | C11H8BrN | CID 1515237. [Link]

-

Chemical Synthesis Database. 4-[2-(4-bromophenyl)ethyl]-4-methyl-5-hexen-3-ol. [Link]

-

ACS Publications. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. [Link]

-

PubChemLite. 2-(4-bromophenyl)pyridine (C11H8BrN). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. ijpsr.com [ijpsr.com]

- 4. benchchem.com [benchchem.com]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. softbeam.net:8080 [softbeam.net:8080]

- 10. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 11. Solubility - Wikipedia [en.wikipedia.org]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Solubility [chem.fsu.edu]

- 15. raytor.com [raytor.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. enamine.net [enamine.net]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Part 1: Executive Summary & Physicochemical Profile

Technical Guide: 2-(4-Bromophenyl)-5-hexylpyridine – Synthesis, Properties, and Characterization

2-(4-Bromophenyl)-5-hexylpyridine is a specialized heterocyclic building block, primarily utilized in the development of liquid crystalline materials and as a ligand precursor for phosphorescent iridium complexes (OLEDs). Its structure combines a rigid phenylpyridine core with a flexible hexyl tail, a design characteristic of mesogenic (liquid crystal) compounds.

While specific experimental melting point data for this exact homologue is not standardized in public chemical repositories, its phase behavior can be rigorously bracketed using structural analogs and thermodynamic principles.

Physicochemical Data Table

| Property | Value / Estimation | Confidence Level |

| Molecular Formula | C₁₇H₂₀BrN | Exact |

| Molecular Weight | 318.25 g/mol | Exact |

| Predicted Melting Point | 35°C – 55°C | High (Based on Homologous Series) |

| Reference Standard (Parent) | 2-(4-Bromophenyl)pyridine: 61–65°C [1] | Experimental |

| Reference Standard (5-Bromo) | 5-Bromo-2-(4-bromophenyl)pyridine: 178°C [2] | Experimental |

| Physical State (RT) | Viscous Oil or Low-Melting Solid | High |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water | High |

Technical Insight: The introduction of the n-hexyl chain at the C5 position disrupts the crystal lattice packing efficiency of the parent 2-(4-bromophenyl)pyridine (MP 63°C), typically lowering the melting point. However, this substitution often induces smectic liquid crystalline phases, meaning the compound may exhibit a mesophase transition before isotropization.

Part 2: Strategic Synthesis Protocol

Direct coupling to form 2-(4-bromophenyl)-5-hexylpyridine presents a chemoselectivity challenge: preventing polymerization when reacting a dibromide or a bromophenylboronic acid.

The "Gold Standard" Protocol: Ipso-Bromodesilylation Route This pathway ensures regio-purity by masking the bromine functionality as a trimethylsilyl (TMS) group until the final step.

Step 1: Synthesis of 2-Bromo-5-hexylpyridine

-

Precursor: 3-Hexylpyridine.

-

Reagents:

, Sodium Acetate, Acetic Acid. -

Mechanism: Electrophilic aromatic substitution. The nitrogen lone pair directs bromination to the 2- and 6-positions; steric hindrance from the 3-hexyl group favors the 6-position (which is the 2-position relative to the nitrogen).

Step 2: Suzuki-Miyaura Coupling (The Masked Core)

-

Reactants: 2-Bromo-5-hexylpyridine + 4-(Trimethylsilyl)phenylboronic acid.

-

Catalyst:

(5 mol%). -

Base/Solvent:

(2M aq), Toluene/Ethanol (2:1). -

Conditions: Reflux under

for 12 hours. -

Outcome: Formation of 2-(4-Trimethylsilylphenyl)-5-hexylpyridine.

Step 3: Ipso-Bromodesilylation (The Activation)

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent:

(0°C to RT). -

Mechanism: The TMS group is a strong ipso-director, ensuring the bromine replaces the silicon atom exclusively, avoiding regio-isomeric mixtures.

-

Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5).

Part 3: Characterization & Validation

To validate the identity and phase behavior of the synthesized material, the following self-validating workflow is required.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.5-8.6 (d, 1H): Pyridine H6 (ortho to N, meta to hexyl).

-

δ 7.8-7.9 (d, 2H): Phenyl protons ortho to Pyridine.

-

δ 7.5-7.6 (d, 2H): Phenyl protons ortho to Bromine (distinctive doublet).

-

δ 2.6 (t, 2H): Benzylic

of the hexyl chain. -

δ 0.9 (t, 3H): Terminal methyl group.

-

-

Validation Check: Integration ratio of aromatic protons (7H total) to aliphatic protons (13H total) must be exact.

Differential Scanning Calorimetry (DSC)

Since the melting point is likely near ambient temperature, visual determination is insufficient.

-

Protocol: Heat/Cool cycles (-20°C to 100°C) at 10°C/min.

-

Signal Interpretation:

-

Sharp Endotherm: Crystal

Isotropic Liquid (Melting Point). -

Small Endotherm: Crystal

Smectic/Nematic (Liquid Crystal Transition). -

Glass Transition (Tg): Step change in baseline (indicates amorphous impurity or glass formation).

-

Part 4: Process Visualization

The following diagram illustrates the chemoselective synthesis pathway designed to avoid polymerization.

Caption: Chemoselective route utilizing silicon masking to prevent polymerization during the synthesis of the brominated core.

References

-

Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)pyridine Product Specification. Retrieved from

-

PubChem. (2025).[1] 5-Bromo-2-(4-bromophenyl)pyridine Compound Summary. National Library of Medicine. Retrieved from [1]

-

Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008).[2] Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651. Retrieved from

Sources

An In-Depth Technical Guide to the Theoretical Properties of Substituted Pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of thousands of bioactive compounds and numerous FDA-approved drugs.[1][2] Its prevalence stems from its unique electronic properties and its capacity for fine-tuning through substitution. This guide provides a comprehensive exploration of the theoretical principles governing substituted pyridine compounds. We delve into the nuanced interplay of electronic and steric effects, quantifying these influences through established parameters like Hammett constants and pKa values. Furthermore, we bridge theory with practice by examining how these properties dictate chemical reactivity, influence physicochemical characteristics, and are ultimately harnessed in rational drug design through methodologies like Quantitative Structure-Activity Relationships (QSAR). This document is intended to serve as a foundational resource, equipping researchers with the theoretical understanding necessary to predict molecular behavior and strategically design next-generation pyridine-based therapeutics.

Introduction to the Pyridine Scaffold

Pyridine (C₅H₅N) is a six-membered aromatic heterocycle, structurally analogous to benzene but with one methine group (=CH-) replaced by a nitrogen atom.[2][3] This substitution is the origin of its distinct chemical personality. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient or "π-deficient" aromatic ring.[4] This fundamental characteristic makes pyridine's reactivity profile significantly different from that of benzene; it is less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.[5]

The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[6][7] This makes the lone pair available for protonation and coordination with Lewis acids, imparting basicity to the molecule.[5][8] The true power of the pyridine scaffold in drug design lies in the ability to modulate these inherent properties through the strategic placement of substituents. By adding electron-donating or electron-withdrawing groups at various positions, a medicinal chemist can precisely control the molecule's basicity, reactivity, and interaction with biological targets.[1][9]

Fundamental Theoretical Principles

The behavior of a substituted pyridine is governed by the cumulative electronic and steric influences of its substituents. Understanding these effects is paramount for predicting a molecule's properties and reactivity.

Electronic Effects of Substituents

Electronic effects describe how a substituent modifies the distribution of electron density within the pyridine ring. These are broadly categorized into inductive and resonance effects.

-

Inductive Effect (-I, +I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the differing electronegativity between atoms.

-

Electron-Withdrawing Groups (EWGs) , such as halogens (-Cl, -F) or a nitro group (-NO₂), are more electronegative than carbon and pull electron density away from the ring through an inductive (-I) effect.[10]

-

Electron-Donating Groups (EDGs) , like alkyl groups (-CH₃), are less electronegative and push electron density into the ring through an inductive (+I) effect.[8]

-

-

Resonance (Mesomeric) Effect (+M, -M): This effect involves the delocalization of π-electrons between a substituent and the aromatic ring.

-

+M Effect: Substituents with a lone pair of electrons, such as an amino group (-NH₂) or a methoxy group (-OCH₃), can donate electron density into the ring system via resonance.[4] This increases the electron density, particularly at the ortho (2, 6) and para (4) positions.

-

-M Effect: Substituents with π-bonds to an electronegative atom, like a cyano (-CN) or nitro (-NO₂) group, can withdraw electron density from the ring through resonance.[9]

-

The net electronic influence of a substituent is a combination of these inductive and resonance effects, which can either reinforce or oppose each other. For example, a chlorine atom is electron-withdrawing by induction but electron-donating by resonance; in this case, the inductive effect dominates.[9][10]

Caption: Workflow for QSAR in rational drug design.

Case Study: Optimizing Receptor Binding

Imagine a lead compound, a substituted pyridine, binds to a target enzyme. The goal is to improve its potency.

-

Initial Analysis: The crystal structure shows the pyridine nitrogen is near a negatively charged aspartate residue in the binding pocket. This suggests a favorable ionic interaction if the nitrogen is protonated. The current lead has a pKa of 6.0. At physiological pH (7.4), only a fraction of the molecules will be protonated.

-

Hypothesis: Increasing the basicity (pKa) of the pyridine nitrogen will increase the population of protonated molecules, strengthen the ionic bond, and improve potency.

-

Strategy: Introduce a strong electron-donating group, like an amino (-NH₂) group, at the 4-position. Theoretical principles predict this will significantly increase the pKa (see Table 2).

-

Synthesis & Testing: The 4-amino-substituted analogue is synthesized. As predicted, it shows a much higher binding affinity, validating the theoretically driven design choice.

Methodologies for Theoretical Property Determination

While experimental determination is the gold standard, computational chemistry provides rapid, cost-effective methods for estimating theoretical properties.

Protocol: Computational pKa Prediction

Predicting pKa values computationally is a common task that leverages quantum chemical calculations. A thermodynamic cycle is typically used. [11][12]

Caption: Thermodynamic cycle for pKa calculation.

Step-by-Step Workflow:

-

Structure Preparation: Build the 3D structures of the neutral pyridine (Py) and its protonated form (PyH⁺) using molecular modeling software.

-

Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for both species in the gas phase using a suitable quantum mechanics level of theory (e.g., DFT with B3LYP functional and a basis set like 6-31G*). This provides the gas-phase free energies (G°gas).

-

Solvation Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for both species in a solvent model that simulates water (e.g., Polarizable Continuum Model - PCM). This yields the free energies of solvation (ΔG°solv). [11][12]4. Calculate Free Energy of Reaction: Use the calculated energies and a known experimental value for the solvation free energy of a proton (ΔG°solv(H⁺)) to calculate the free energy change of protonation in solution (ΔG°aq).

-

Calculate pKa: Convert the free energy change to a pKa value using the equation: pKa = ΔG°aq / (2.303 * RT), where R is the gas constant and T is the temperature.

Protocol: DFT Calculation for Electronic Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry for analyzing the electronic structure of molecules. [13] Step-by-Step Workflow:

-

Structure Input: Build or import the 3D structure of the substituted pyridine molecule.

-

Job Setup: Choose a DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., cc-pVTZ). [14]The choice depends on the desired accuracy and available computational resources.

-

Calculation Type: Select a single-point energy calculation or a geometry optimization followed by a population analysis (e.g., Natural Bond Orbital - NBO).

-

Execution: Run the calculation using software like Gaussian, ORCA, or Spartan.

-

Analysis:

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. [14] * Electrostatic Potential Map: Generate an electrostatic potential (ESP) map. This map visually shows the charge distribution, with red regions indicating negative potential (electron-rich, e.g., near the nitrogen lone pair) and blue regions indicating positive potential (electron-poor).

-

Atomic Charges: The NBO analysis will provide partial atomic charges, quantifying the electron density on each atom in the molecule.

-

Conclusion

The theoretical properties of substituted pyridine compounds provide a robust framework for understanding and predicting their behavior. The interplay of inductive, resonance, and steric effects, quantified by parameters like Hammett constants and pKa, dictates everything from reaction outcomes to biological activity. For researchers in drug discovery, a firm grasp of these principles is not just beneficial—it is essential. By leveraging this theoretical foundation, both computationally and experimentally, scientists can move beyond trial-and-error, embracing a more rational, efficient, and ultimately more successful approach to the design of novel therapeutics.

References

-

ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]

-

Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

-

MDPI. (2020). Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers. Retrieved from [Link]

-

Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

-

Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from [Link]

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]

-

PubMed. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Retrieved from [Link]

-

PubMed. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Retrieved from [Link]

-

MDPI. (2005). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

ResearchGate. (2016). Substituent effect on the properties of pyridine-N-oxides. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]

-

PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Retrieved from [Link]

-

AIP Publishing. (n.d.). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. Retrieved from [Link]

-

Taylor & Francis Online. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

-

PubMed. (2009). From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. Retrieved from [Link]

-

ChemRxiv. (n.d.). Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis, reactivity, aromatic character and importance of Pyridine. Retrieved from [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

-

PMC. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

ResearchGate. (2011). Hammett 's relation for pyridine / C 6 F 4 I-Y complexes (a) and.... Retrieved from [Link]

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

SSRN. (n.d.). Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Retrieved from [Link]

-

PMC. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]

-

University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

-

Wiley Online Library. (2015). Synthesis and (Spectro)electrochemistry of Ferrocenyl‐Substituted Pyridine Derivatives. Retrieved from [Link]

-

ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

-

Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Retrieved from [Link]

-

MDPI. (n.d.). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. Retrieved from [Link]

-

Taylor & Francis Online. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Retrieved from [Link]

-

PubMed. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Retrieved from [Link]

-

MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

IJNRD.org. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. Retrieved from [Link]

-

Université catholique de Louvain. (n.d.). A review of Quantitative Structure-Activity Relationship (QSAR) models. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. sciepub.com [sciepub.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. scribd.com [scribd.com]

- 9. Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers [mdpi.com]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. researchgate.net [researchgate.net]

electronic properties of bromophenyl pyridine derivatives

An In-depth Technical Guide to the Electronic Properties of Bromophenyl Pyridine Derivatives

Part 1: Foundational Principles

Introduction to Bromophenyl Pyridine Derivatives

Bromophenyl pyridine derivatives are a class of organic compounds characterized by a central pyridine ring linked to one or more bromophenyl groups. The pyridine ring, a nitrogen-containing heterocycle, is electron-deficient, while the bromophenyl group can modulate the electronic properties of the molecule through inductive and resonance effects. The position of the bromine atom on the phenyl ring and the substitution pattern on the pyridine ring can be systematically varied to fine-tune the electronic and photophysical characteristics of these molecules.[1] This tunability makes them highly attractive for a wide range of applications, including organic electronics, medicinal chemistry, and materials science.[1][2]

The electronic behavior of these derivatives is governed by the interplay between the electron-withdrawing nature of the pyridine ring and the electronic influence of the bromophenyl substituents. This often leads to interesting photophysical phenomena such as intramolecular charge transfer (ICT), where electronic excitation promotes the movement of electron density from a donor part of the molecule to an acceptor part.[3] Furthermore, specific structural arrangements can give rise to aggregation-induced emission enhancement (AIEE), a phenomenon where the fluorescence intensity increases in the aggregated or solid state.[4]

This guide provides a comprehensive overview of the , delving into their synthesis, experimental characterization using spectroscopic and electrochemical techniques, and the theoretical underpinnings of their behavior through computational modeling.

Synthesis Strategies

The synthesis of bromophenyl pyridine derivatives can be achieved through various organic reactions. The choice of synthetic route is crucial as it dictates the substitution pattern and ultimately the electronic properties of the final molecule. Common methods include one-pot multicomponent reactions and transition metal-catalyzed cross-coupling reactions.[5][6]

A prevalent method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a bromo-substituted pyridine with a phenylboronic acid or vice versa, catalyzed by a palladium complex. The versatility of this reaction allows for the introduction of a wide range of functional groups on both the pyridine and phenyl rings.

This protocol describes a general procedure for the synthesis of a 2-(4-bromophenyl)pyridine derivative.

Materials:

-

2-Bromopyridine

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Toluene

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromopyridine (1.0 mmol), 4-bromophenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and a magnetic stir bar.

-

Add a mixture of 1,4-dioxane (10 mL) and water (2 mL) to the flask.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol) to the reaction mixture under an argon atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(4-bromophenyl)pyridine.

Caption: Jablonski diagram illustrating electronic transitions.

| Derivative | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ_F_) | Reference |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | 350 | 450 | - | [7] |

| N-methyl-4-((5-bromopyridin-2-yl)amino)maleimide | 400 | 500 | - | [4] |

| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 396 | 604 | 0.006 | [8] |

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of bromophenyl pyridine derivatives. [9]By measuring the current response of a solution containing the compound to a linearly swept potential, information about the oxidation and reduction potentials can be obtained.

From the onset potentials of the first oxidation (E_ox_) and reduction (E_red_) peaks, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated using the following empirical equations (referenced against the Fc⁺/Fc redox couple, which has a known energy level of -4.8 eV relative to the vacuum level):

E_HOMO_ = -[E_ox_ - E_Fc⁺/Fc_ + 4.8] eV E_LUMO_ = -[E_red_ - E_Fc⁺/Fc_ + 4.8] eV

The HOMO-LUMO gap (E_g_), which is a crucial parameter for understanding the electronic behavior and stability of the molecule, can then be calculated as E_g_ = E_LUMO_ - E_HOMO_. The electrochemical properties are highly dependent on the molecular structure. Electron-withdrawing groups, such as the bromo substituent, tend to lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize and easier to reduce. [6]

Instrumentation:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

Procedure:

-

Solution Preparation: Prepare a solution of the bromophenyl pyridine derivative (1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Measurement:

-

Immerse the three electrodes in the solution.

-

Scan the potential from an initial value where no reaction occurs to a potential where reduction or oxidation takes place, and then reverse the scan.

-

Record the resulting current as a function of the applied potential.

-

Perform a measurement of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions for internal calibration.

-

-

Data Analysis:

-

Determine the onset oxidation and reduction potentials from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the equations mentioned above.

-

Caption: Schematic of a cyclic voltammetry setup.

| Derivative | E_ox_ (V vs. Fc/Fc⁺) | E_red_ (V vs. Fc/Fc⁺) | E_HOMO_ (eV) | E_LUMO_ (eV) | Reference |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | 1.05 | -2.25 | -5.85 | -2.55 | [7] |

| Fe(III) complex with bromo-substituted pyridinophane | -0.45 | - | - | - | [6] |

Part 3: Computational Modeling and Theoretical Insights

Density Functional Theory (DFT) in Understanding Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. [10]By solving the Schrödinger equation within the framework of DFT, various electronic properties, including the energies of the HOMO and LUMO, can be calculated. These calculations provide a theoretical basis for interpreting experimental results from spectroscopy and electrochemistry.

The HOMO represents the highest energy orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the lowest energy orbital that is unoccupied and relates to the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. [11][12]A smaller HOMO-LUMO gap generally implies that the molecule is more polarizable and has a higher chemical reactivity. [13] DFT calculations can also predict UV-Vis absorption spectra by calculating the energies of electronic transitions between different molecular orbitals. Time-dependent DFT (TD-DFT) is often employed for this purpose. [4]

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Molecule Building: Construct the 3D structure of the bromophenyl pyridine derivative using a molecular modeling program.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G*. [14][15]3. Frequency Calculation: After optimization, perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation at a higher level of theory if desired (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate electronic properties. [16]5. Data Extraction: From the output file, extract the energies of the HOMO and LUMO, and visualize the molecular orbitals.

Caption: Representation of HOMO, LUMO, and the energy gap.

Part 4: Applications and Future Outlook

The unique and tunable have led to their exploration in a variety of applications.

-

Organic Light-Emitting Diodes (OLEDs): Their fluorescence properties make them suitable as emissive materials or host materials in OLEDs. [1][7]* Sensors: The sensitivity of their fluorescence to the local environment can be exploited for the development of chemical sensors. [17]* Corrosion Inhibitors: The ability of pyridine derivatives to adsorb onto metal surfaces makes them effective corrosion inhibitors. [10]* Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals, and bromo-substituted derivatives are often investigated for their potential biological activities, including anticancer properties. [2][16] The field of bromophenyl pyridine derivatives continues to evolve, with ongoing research focused on the design and synthesis of new molecules with enhanced properties. Future work will likely involve the development of derivatives with improved quantum yields, greater stability, and tailored electronic properties for specific applications. The synergy between synthetic chemistry, advanced characterization techniques, and computational modeling will be crucial in driving innovation in this exciting area of materials science.

Part 5: References

-

Most Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

-

Yadav, R. A., & Singh, O. N. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907–1913. [Link]

-

ResearchGate. (2025, August 9). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PMC. [Link]

-

Social Science Research Network. (n.d.). Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. SSRN. [Link]

-

MDPI. (2023, February 17). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

-